Methyl 5-acetylnicotinate

Descripción general

Descripción

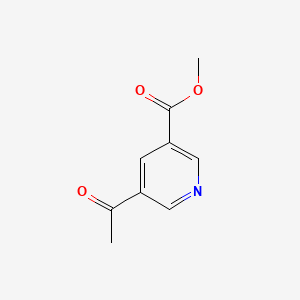

Methyl 5-acetylnicotinate is an organic compound with the molecular formula C9H9NO3 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and an acetyl group is attached to the 5-position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 5-acetylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-acetylnicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-acetylnicotinate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amine.

Substitution: The ester group can be hydrolyzed to yield the corresponding acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products:

Oxidation: 5-carboxynicotinic acid.

Reduction: 5-acetyl-2-aminonicotinate.

Substitution: 5-acetylnicotinic acid.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Methyl 5-acetylnicotinate exhibits several pharmacological properties, primarily due to its ability to enhance blood flow and its anti-inflammatory effects.

Vasodilatory Effects

This compound acts as a peripheral vasodilator , which can improve local blood circulation. This property is particularly beneficial in clinical settings where increased blood flow is required, such as in the treatment of muscle and joint pain. Studies have shown that topical application leads to vasodilation through the release of prostaglandins, which mediate vascular smooth muscle relaxation .

Anti-Inflammatory Properties

Research indicates that this compound has significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and mediators, making it a candidate for developing anti-inflammatory therapies. For instance, it has been used in formulations aimed at reducing inflammation in skin conditions .

Dermatological Uses

This compound is being explored for its potential in dermatology, particularly for conditions characterized by poor blood circulation or inflammation:

- Topical Treatments : Its vasodilatory properties make it suitable for formulations aimed at improving skin conditions like psoriasis or eczema by enhancing nutrient delivery to affected areas .

- Anti-Aging Formulations : The compound's ability to improve skin clarity and reduce wrinkles has been documented, suggesting its utility in cosmetic applications .

Pain Management

The compound is also investigated for pain relief applications:

- Muscle and Joint Pain : Topical formulations containing this compound may alleviate pain by increasing local blood flow and reducing inflammation at the site of application .

Study on Blood Collection Improvement

A study examined the efficacy of methyl nicotinate (a closely related compound) in enhancing peripheral blood collection. Results indicated that local application significantly increased blood flow without altering blood cell proportions significantly, highlighting its potential for clinical use in patients with venous access difficulties .

Evaluation of Anti-Inflammatory Effects

In another study focusing on anti-inflammatory effects, this compound demonstrated a reduction in inflammatory markers when applied topically in experimental models, supporting its development as an anti-inflammatory agent .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of methyl 5-acetylnicotinate involves its interaction with biological targets similar to those of nicotinic acid. It may act as a vasodilator, promoting the release of prostaglandins, which are locally acting due to their short half-life. This action enhances blood flow and can be beneficial in topical applications for pain relief.

Comparación Con Compuestos Similares

Methyl nicotinate: Similar structure but lacks the acetyl group.

Ethyl nicotinate: Similar ester but with an ethyl group instead of a methyl group.

Nicotinic acid: The parent compound without esterification.

Uniqueness: Methyl 5-acetylnicotinate is unique due to the presence of both the ester and acetyl groups, which confer distinct chemical properties and potential biological activities. Its structural modifications may enhance its efficacy in certain applications compared to its analogs.

Actividad Biológica

Methyl 5-acetylnicotinate (CAS Number: 38940-61-3) is a derivative of niacin, known for its significant biological activities, particularly as a peripheral vasodilator. This compound has garnered attention in pharmacological research due to its interactions with various biological systems and its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.173 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 312.7 ± 27.0 °C at 760 mmHg |

| Melting Point | Not Available |

This compound acts primarily as a peripheral vasodilator . Upon topical application, it enhances local blood flow by promoting the release of prostaglandin D2 , which is crucial for inducing vasodilation in the skin and underlying tissues . The compound's mechanism involves:

- Binding to Nicotinic Acid Receptors : This interaction activates downstream signaling pathways that are vital for various cellular processes.

- Modulation of Enzyme Activities : It influences acetyltransferases and deacetylases, which are essential for maintaining cellular homeostasis and metabolic functions.

Pharmacokinetics

The pharmacokinetics of this compound reveal that it undergoes rapid absorption through the skin due to its lipophilicity, allowing it to exert effects shortly after application. The compound is hydrolyzed into nicotinic acid and methanol in the dermis, with a half-life ranging from 3 to 10 minutes in vitro .

Cellular Effects

This compound demonstrates several cellular effects, including:

- Enhanced Gene Expression : It increases the expression of genes related to anti-inflammatory responses.

- Boosted Cellular Metabolism : The compound elevates ATP production, thereby enhancing cellular energy levels.

Vascular Effects

Research indicates that methyl nicotinate induces localized erythema and increases microvascular perfusion. A study utilizing laser speckle contrast imaging showed that the vasodilatory effect was significantly reduced when prostaglandin biosynthesis was inhibited, highlighting the importance of this pathway in its action .

Case Studies and Research Findings

- Vasodilatory Responses : A study on healthy subjects demonstrated that methyl nicotinate induced significant increases in skin blood flow, which were affected by inhibitors targeting nitric oxide and prostaglandins .

- Dosage Effects in Animal Models : Animal studies have shown that low doses of this compound can reduce inflammation and enhance metabolism, whereas high doses may lead to cytotoxicity and disruption of normal cellular functions.

- Clinical Applications : Given its properties, this compound is being explored for therapeutic uses in treating muscle and joint pain due to its ability to enhance local circulation and reduce discomfort .

Propiedades

IUPAC Name |

methyl 5-acetylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)7-3-8(5-10-4-7)9(12)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKCTHLVWBOTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344389 | |

| Record name | Methyl 5-acetylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38940-61-3 | |

| Record name | Methyl 5-acetylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-acetylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.